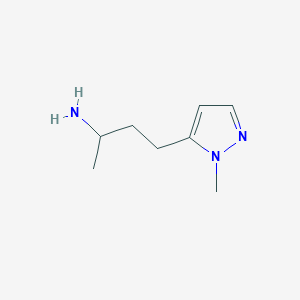
4-(1-Methyl-1h-pyrazol-5-yl)butan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Methyl-1h-pyrazol-5-yl)butan-2-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1h-pyrazol-5-yl)butan-2-amine typically involves the reaction of 1-methyl-1H-pyrazole with butan-2-amine under controlled conditions. One common method involves dissolving the reactants in ethanol and cooling the solution to 0°C. The mixture is then stirred for an hour, followed by the addition of sodium bicarbonate and further stirring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-(1-Methyl-1h-pyrazol-5-yl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazoles with various functional groups.
科学的研究の応用
4-(1-Methyl-1h-pyrazol-5-yl)butan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 4-(1-Methyl-1h-pyrazol-5-yl)butan-2-amine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 1-Methyl-1H-pyrazol-4-amine
- 3-(1H-Pyrazol-1-yl)butanoic acid
- 4-(4-Ethylpiperazin-1-yl)butan-1-amine
Uniqueness
4-(1-Methyl-1h-pyrazol-5-yl)butan-2-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
生物活性
4-(1-Methyl-1H-pyrazol-5-yl)butan-2-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure consists of a butan-2-amine backbone linked to a 1-methyl-1H-pyrazole moiety. This unique configuration enhances its interaction with various biological targets, which is crucial for its pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme and receptor activities. Pyrazole derivatives have been shown to interact with several molecular targets, including:
- Cyclooxygenase (COX) Enzymes : Inhibition of COX enzymes contributes to anti-inflammatory effects.
- Protein Kinases : The compound may act as an inhibitor of specific kinases involved in cell proliferation and survival pathways.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
| Activity | Description |
|---|---|
| Anti-inflammatory | Inhibits COX enzymes, reducing inflammation. |
| Analgesic | Provides pain relief through central nervous system action. |
| Anticancer | Induces apoptosis in cancer cells via kinase inhibition. |
Case Studies and Research Findings
Recent studies have evaluated the anticancer properties of pyrazole derivatives similar to this compound:
- Study on Anticancer Activity :
- Mechanistic Insights :
- Structure-Activity Relationship (SAR) :
特性
分子式 |
C8H15N3 |
|---|---|
分子量 |
153.22 g/mol |
IUPAC名 |
4-(2-methylpyrazol-3-yl)butan-2-amine |
InChI |
InChI=1S/C8H15N3/c1-7(9)3-4-8-5-6-10-11(8)2/h5-7H,3-4,9H2,1-2H3 |
InChIキー |
ZHECQAJVZCEWOK-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1=CC=NN1C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















